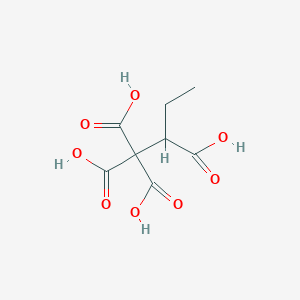
Butane-1,1,1,2-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,1,1,2-tetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers, meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its multiple carboxyl groups, which make it highly reactive and useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butane-1,1,1,2-tetracarboxylic acid is typically produced by the oxidation of tetrahydrophthalic anhydride . The process involves the use of strong oxidizing agents such as hydrogen peroxide, nitric acid, or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Butane-1,1,1,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and anhydrides .
Scientific Research Applications
Butane-1,1,1,2-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butane-1,1,1,2-tetracarboxylic acid involves its ability to form strong covalent bonds with other molecules. The multiple carboxyl groups can react with hydroxyl, amino, and other functional groups to form stable ester, amide, and anhydride linkages. This reactivity makes it an effective cross-linking agent and a versatile building block for various chemical syntheses .
Comparison with Similar Compounds
1,2,3,4-Butanetetracarboxylic acid: Similar in structure but differs in the position of carboxyl groups.
1,2,4-Butanetricarboxylic acid: Contains three carboxyl groups instead of four.
1,2,4,5-Benzenetetracarboxylic acid: An aromatic compound with four carboxyl groups attached to a benzene ring.
Uniqueness: Butane-1,1,1,2-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which provides distinct reactivity and versatility in chemical reactions. Its ability to form multiple stable linkages makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
51156-90-2 |
|---|---|
Molecular Formula |
C8H10O8 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
butane-1,1,1,2-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c1-2-3(4(9)10)8(5(11)12,6(13)14)7(15)16/h3H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
NAJAZZSIKSSBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
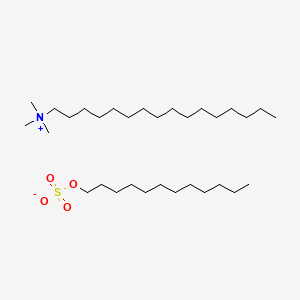
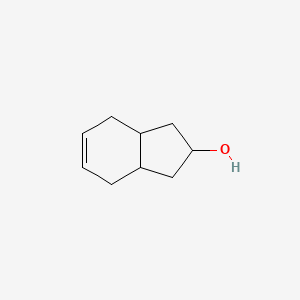
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
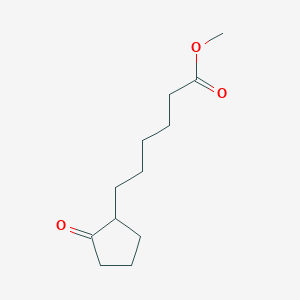


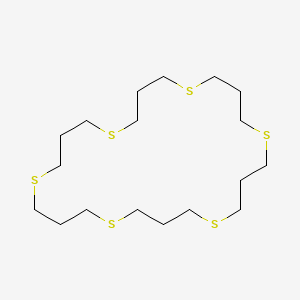
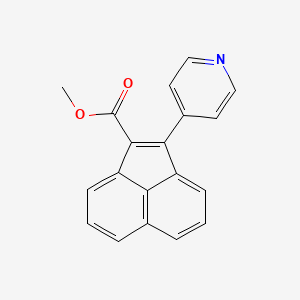
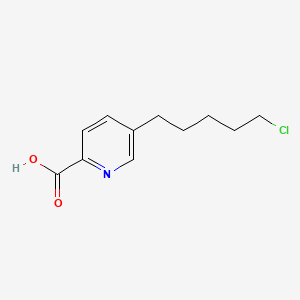
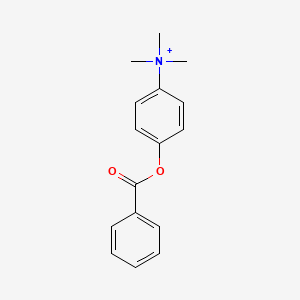
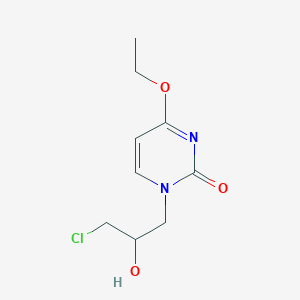
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
